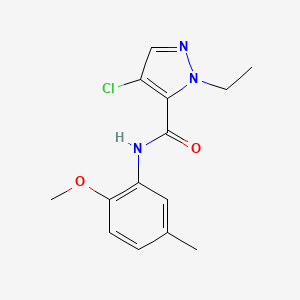![molecular formula C17H23N3O B6130086 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6130086.png)
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone, also known as PP-2, is a small molecule inhibitor that has been widely used in scientific research. PP-2 was first synthesized in 1994 by Hanke et al. and has since been used in various studies to investigate the role of protein tyrosine kinases (PTKs) in cellular signaling pathways.
Mecanismo De Acción
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone is a competitive inhibitor of PTKs, which means that it binds to the active site of the enzyme and prevents the substrate from binding. 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to inhibit the activity of several PTKs, including Src, Fyn, and Lyn.
Biochemical and Physiological Effects:
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is that it is a highly specific inhibitor of PTKs. This means that it can be used to selectively inhibit the activity of specific PTKs, which can be useful in dissecting the roles of different PTKs in cellular signaling pathways.
One of the limitations of using 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone in lab experiments is that it is a small molecule inhibitor, which means that it may not be able to penetrate the cell membrane and reach its target inside the cell. Additionally, 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone. One area of research is the development of more potent and selective inhibitors of PTKs. Another area of research is the investigation of the role of PTKs in various diseases, including cancer and autoimmune disorders. Finally, there is a need for further research on the mechanisms of action of 2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone and other PTK inhibitors, which can help to improve their efficacy and reduce their off-target effects.
Métodos De Síntesis
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone can be synthesized using a multi-step process that involves the reaction of 4-aminobenzonitrile with butylmagnesium bromide, followed by the reaction of the resulting intermediate with propyl iodide. The final product is obtained by reacting the intermediate with thionyl chloride and then with potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-[(4-butylphenyl)amino]-6-propyl-4(3H)-pyrimidinone has been widely used in scientific research to investigate the role of PTKs in cellular signaling pathways. PTKs are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues on proteins. They play a key role in regulating various cellular processes, including cell growth, differentiation, and survival.
Propiedades
IUPAC Name |
2-(4-butylanilino)-4-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-5-7-13-8-10-14(11-9-13)18-17-19-15(6-4-2)12-16(21)20-17/h8-12H,3-7H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSIVKKBQQABIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6130018.png)

![1,3-dicyclohexyl-5-[(cyclopropylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6130036.png)
![2-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6130037.png)
![2-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methylpyridine](/img/structure/B6130041.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6130043.png)
![3-{2-[1-(2,5-difluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6130053.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-furamide](/img/structure/B6130056.png)
![N-(3-methoxyphenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6130061.png)

![N-({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B6130087.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6130090.png)
![4-[(dimethylamino)sulfonyl]-N-quinolin-6-ylbenzamide](/img/structure/B6130110.png)